1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol
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Overview
Description
1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features an iodine atom, a naphthalene ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol typically involves the reaction of 3-(naphthalen-2-yloxy)propan-2-ol with iodine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the naphthalene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated or modified naphthalene derivatives.
Scientific Research Applications
1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and naphthalene ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The compound may also affect signaling pathways by altering the levels of intracellular messengers like cyclic AMP (cAMP).
Comparison with Similar Compounds
Similar Compounds
Propranolol Hydrochloride: A beta-adrenergic antagonist with a similar naphthalene structure.
1,3-Bis(1-naphthalenyloxy)-2-propanol: An impurity of propranolol with a related structure.
Uniqueness
1-Iodo-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds like propranolol hydrochloride, which lacks the iodine atom and has different pharmacological properties.
Properties
Molecular Formula |
C13H13IO2 |
---|---|
Molecular Weight |
328.14 g/mol |
IUPAC Name |
1-iodo-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C13H13IO2/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,15H,8-9H2 |
InChI Key |
QTEJKYRWXSZZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CI)O |
Origin of Product |
United States |
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